molecular formula C8H7Cl B1598856 beta-Chlorostyrene CAS No. 622-25-3

beta-Chlorostyrene

Cat. No. B1598856
Key on ui cas rn: 622-25-3
M. Wt: 138.59 g/mol
InChI Key: SBYMUDUGTIKLCR-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04770968

Procedure details

Two milliliters of chlorostyrene was added to 0.97 gram of magnesium turnings in 20 milliliters (ml) of dry tetrahydrofuran under argon. A crystal, about 5 milligrams of iodine, was then added, and the reaction mixture was heated at 65° C. with an air gun until the reaction started (approximately 15 minutes). Thereafter, an additional 2.33 milliliters of chlorostyrene was added slowly to the reaction mixture with a syringe over a period of 15 minutes. The reaction mixture was then refluxed for about 5 minutes at 67° C., and then allowed to cool to room temperature. Dichlorodimethylsilane (9.7 milliliters) was then carefully added with a syringe, (the reaction was exothermic) followed by stirring at 60° C. in an oil bath for 30 minutes. The reaction mixture was then cooled to room temperature, diluted with anhydrous diethylether (approximately 75 ml), and filtered to remove the insoluble magnesium salts. Subsequently, the solvent tetrahydrofuran was removed under reduced pressure and the resulting oil was distilled to yield 3.9 grams (55 percent) of the above product, which was characterized by NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step Two
Quantity
2.33 mL
Type
reactant
Reaction Step Three
Quantity
9.7 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Yield
55%

Identifiers

REACTION_CXSMILES
Cl[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Mg].II.[Cl:13][Si:14](Cl)([CH3:16])[CH3:15]>O1CCCC1.C(OCC)C>[Cl:13][Si:14]([CH3:16])([CH3:15])[C:7]1[CH:8]=[CH:9][C:4]([CH:3]=[CH2:2])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=CC1=CC=CC=C1
Name
Quantity
0.97 g
Type
reactant
Smiles
[Mg]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mg
Type
reactant
Smiles
II
Step Three
Name
Quantity
2.33 mL
Type
reactant
Smiles
ClC=CC1=CC=CC=C1
Step Four
Name
Quantity
9.7 mL
Type
reactant
Smiles
Cl[Si](C)(C)Cl
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
by stirring at 60° C. in an oil bath for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(approximately 15 minutes)
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for about 5 minutes at 67° C.
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the insoluble magnesium salts
CUSTOM
Type
CUSTOM
Details
Subsequently, the solvent tetrahydrofuran was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the resulting oil was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl[Si](C1=CC=C(C=C)C=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.